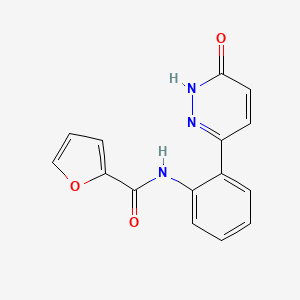

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide is a complex organic compound that features a pyridazinone moiety linked to a phenyl ring, which is further connected to a furan-2-carboxamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinone core, which can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions . The phenyl ring can then be introduced via a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts . Finally, the furan-2-carboxamide group is attached through an amide bond formation, often using reagents like carbodiimides or acyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of automated systems for precise control of reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or neutral conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

Substitution: Nitric acid, halogens, under controlled temperature and solvent conditions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Dihydropyridazines and related reduced compounds.

Substitution: Nitro or halogenated derivatives of the phenyl ring.

Aplicaciones Científicas De Investigación

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide has been explored for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Medicine: Studied for its potential therapeutic effects, including as a lead compound for drug development.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Similar Compounds

Pyridazinone Derivatives: Compounds like 3-(6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile and other pyridazinone-based molecules.

Furan-2-carboxamide Derivatives: Compounds with similar furan-2-carboxamide structures but different substituents on the phenyl ring.

Uniqueness

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Actividad Biológica

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide is a synthetic organic compound that has attracted attention due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyridazinone ring, a phenyl group, and a furan carboxamide moiety. Its molecular formula is C17H14N4O3 with a molecular weight of approximately 314.32 g/mol. The presence of multiple functional groups suggests diverse reactivity and interaction potential with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to therapeutic effects.

- Receptor Interaction : It may interact with cellular receptors, modulating signal transduction pathways that influence cellular responses.

- Pathway Modulation : The compound could affect various biochemical pathways, altering cellular metabolism and gene expression.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are essential in combating oxidative stress-related diseases. Antioxidant assays have shown the ability of these compounds to scavenge free radicals effectively.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro tests on various cancer cell lines have demonstrated its potential to induce apoptosis and inhibit cell proliferation. For instance, similar pyridazinone derivatives have shown efficacy against pancreatic cancer cells by triggering apoptotic signaling pathways .

Enzyme Inhibition Studies

The compound has been evaluated for its enzyme inhibitory effects, particularly against cholinesterases and glucosidases. These studies are crucial as they can lead to the development of treatments for conditions such as Alzheimer's disease and diabetes. The inhibition profiles indicate that the compound could serve as a lead for further drug development targeting these enzymes .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

- Antioxidant Evaluation : A study assessed the antioxidant capabilities through various assays, including DPPH and CUPRAC tests. Results indicated strong radical scavenging activity comparable to established antioxidants .

- Anticancer Efficacy : In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

- Enzyme Inhibition : Research focused on the inhibition of glucosidase showed promising results, suggesting potential applications in diabetes management.

Data Summary Table

Propiedades

IUPAC Name |

N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3/c19-14-8-7-12(17-18-14)10-4-1-2-5-11(10)16-15(20)13-6-3-9-21-13/h1-9H,(H,16,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFMOFVWGMOIND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.